

Synthesis of (5-Bromopyridin-3-yl)methanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

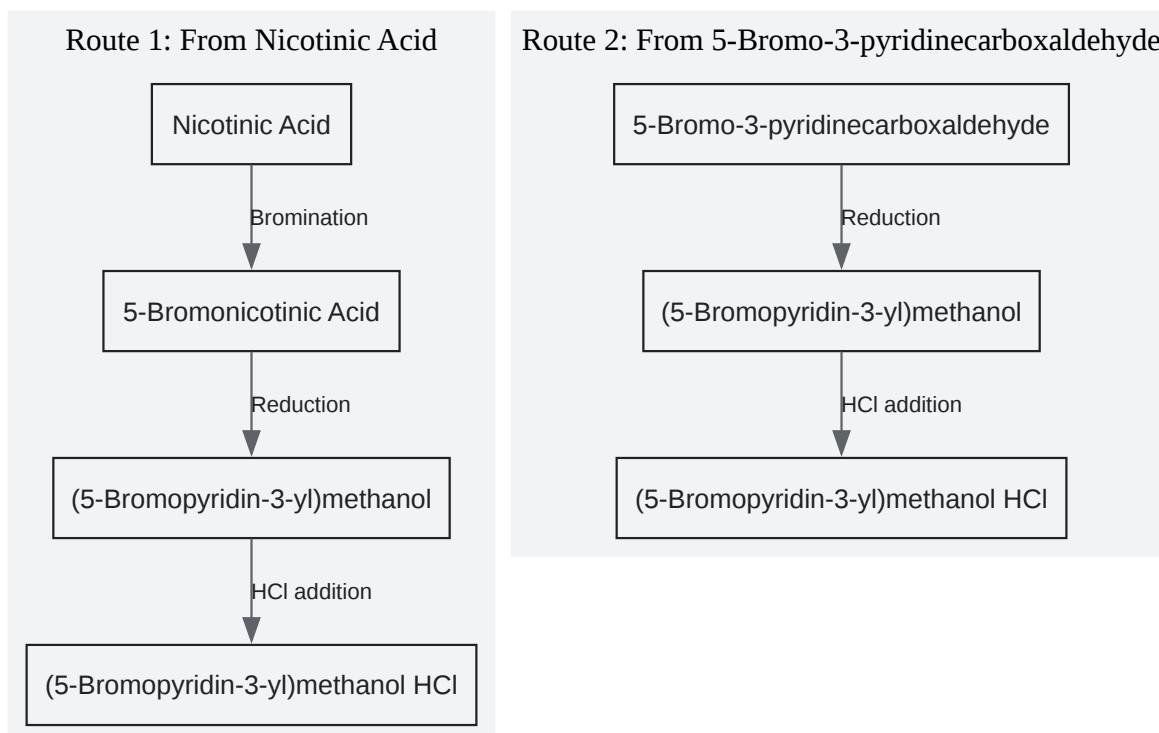
Compound Name: (5-Bromopyridin-3-yl)methanol hydrochloride

Cat. No.: B1290504

[Get Quote](#)

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of **(5-Bromopyridin-3-yl)methanol hydrochloride**. This document outlines the primary synthetic pathways, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Introduction


(5-Bromopyridin-3-yl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis. The presence of the bromine atom and the hydroxymethyl group on the pyridine ring allows for a variety of subsequent chemical modifications, making it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. This guide details the efficient synthesis of **(5-Bromopyridin-3-yl)methanol hydrochloride**, primarily focusing on the reduction of 5-bromonicotinic acid derivatives.

Synthetic Pathways

The synthesis of **(5-Bromopyridin-3-yl)methanol hydrochloride** can be achieved through a multi-step process commencing from readily available starting materials. The core of the synthesis involves the reduction of a carbonyl group at the 3-position of the 5-bromopyridine scaffold. Two primary routes are presented here:

- Route 1: This pathway involves the bromination of nicotinic acid to produce 5-bromonicotinic acid, followed by its reduction to (5-Bromopyridin-3-yl)methanol. The alcohol is then converted to its hydrochloride salt.
- Route 2: An alternative and often preferred pathway begins with the reduction of a 5-bromonicotinic acid derivative, such as 5-bromo-3-pyridinecarboxaldehyde, to the corresponding alcohol, followed by salt formation.

This guide will focus on a combination of these routes, starting with the synthesis of 5-bromonicotinic acid, its conversion to an intermediate that is readily reduced, and the final steps to obtain the target hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Overview of synthetic routes to **(5-Bromopyridin-3-yl)methanol hydrochloride**.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis of **(5-Bromopyridin-3-yl)methanol hydrochloride**.

Synthesis of 5-Bromonicotinic Acid

The synthesis of 5-bromonicotinic acid can be achieved by the direct bromination of nicotinic acid.

Reaction Scheme: Nicotinic Acid + Br₂ (in the presence of a Lewis acid) → 5-Bromonicotinic Acid

Experimental Procedure: To a mixture of nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and powdered iron (1 g, 2%) at 70°C, bromine (40 ml, 0.78 mol) is added dropwise over 2 hours with stirring.[1] The reaction mixture is then refluxed for 6 hours.[1] After cooling, excess bromine and thionyl chloride are removed by distillation. The residue is carefully hydrolyzed with chilled water, and the resulting solution is treated with activated carbon and filtered. The pH of the filtrate is adjusted to 2.5-3.0 with a 30% sodium hydroxide solution to precipitate the product.[2] The solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from isopropyl alcohol to yield pure 5-bromonicotinic acid.[1]

Synthesis of (5-Bromopyridin-3-yl)methanol

This protocol details the reduction of 5-bromo-3-pyridinecarboxaldehyde, a derivative of 5-bromonicotinic acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the reduction of 5-bromo-3-pyridinecarboxaldehyde.

Experimental Procedure: A suspension of 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) is cooled to 0°C in an ice bath.[3] Sodium borohydride (2.2 g, 59.1 mmol) is added portion-wise to the stirred suspension, maintaining the temperature at 0°C.[3] The reaction mixture is stirred at this temperature for 1 hour.[3] After completion of the reaction, it is quenched by the slow addition of water (5.0 mL).[3] The solvents are then removed under reduced pressure. The resulting residue, a light yellowish oil, is redissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford (5-Bromopyridin-3-yl)methanol as a colorless oil.[3]

Synthesis of (5-Bromopyridin-3-yl)methanol hydrochloride

Experimental Procedure: (5-Bromopyridin-3-yl)methanol is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride (gas or a solution in a compatible solvent like diethyl ether) is then added dropwise with stirring at 0°C until the precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield **(5-Bromopyridin-3-yl)methanol hydrochloride**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of (5-Bromopyridin-3-yl)methanol from 5-bromo-3-pyridinecarboxaldehyde.

Parameter	Value	Reference
Starting Material	5-Bromo-3-pyridinecarboxaldehyde	[3]
Mass of Starting Material	10.0 g	[3]
Moles of Starting Material	53.7 mmol	[3]
Reducing Agent	Sodium Borohydride (NaBH ₄)	[3]
Mass of Reducing Agent	2.2 g	[3]
Moles of Reducing Agent	59.1 mmol	[3]
Solvent	Methanol (MeOH)	[3]
Volume of Solvent	100 mL	[3]
Reaction Temperature	0°C	[3]
Reaction Time	1 hour	[3]
Product	(5-Bromopyridin-3-yl)methanol	[3]
Product Mass	9.6 g	[3]
Yield	95%	[3]
Appearance	Colorless oil	[3]

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of **(5-Bromopyridin-3-yl)methanol hydrochloride**. The described protocols, particularly the high-yielding reduction of 5-bromo-3-pyridinecarboxaldehyde, offer an efficient and reliable method for obtaining this important synthetic intermediate. The structured presentation of quantitative data and the visualization of the experimental workflow are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of (5-Bromopyridin-3-yl)methanol Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290504#synthesis-of-5-bromopyridin-3-yl-methanol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com